molecular formula C6H6Br2FN B11926206 2-(Bromomethyl)-6-fluoropyridine hydrobromide CAS No. 31140-62-2

2-(Bromomethyl)-6-fluoropyridine hydrobromide

Cat. No.: B11926206
CAS No.: 31140-62-2
M. Wt: 270.92 g/mol
InChI Key: INMCRIFLGXLMBE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluoropyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group at the second position and a fluorine atom at the sixth position of the pyridine ring, with an additional hydrobromide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluoropyridine hydrobromide typically involves the bromination of 6-fluoropyridine. One common method is the reaction of 6-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction yields 2-(Bromomethyl)-6-fluoropyridine, which is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-fluoropyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-methyl-6-fluoropyridine.

Scientific Research Applications

2-(Bromomethyl)-6-fluoropyridine hydrobromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluoropyridine hydrobromide depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide

Uniqueness

2-(Bromomethyl)-6-fluoropyridine hydrobromide is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. The fluorine atom can significantly influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds without the fluorine substituent.

Properties

CAS No.

31140-62-2

Molecular Formula

C6H6Br2FN

Molecular Weight

270.92 g/mol

IUPAC Name

2-(bromomethyl)-6-fluoropyridine;hydrobromide

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H

InChI Key

INMCRIFLGXLMBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)CBr.Br

Origin of Product

United States

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